5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one
Description
Chemical Structure & Properties: 5-Chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one (CAS 1225386-83-3) is an indole-derived compound with a molecular formula of C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol . The structure features a chlorine substituent at position 5 and a propan-2-ylidene group at position 3 of the indole core. This configuration imparts moderate lipophilicity and a planar geometry, which is critical for its interactions in biological or material applications.
Synthesis:
The compound is synthesized via condensation reactions using acetone and piperidine under microwave-assisted conditions, as seen in analogous indole derivatives (e.g., 5-nitro-substituted analogs) . This method enhances reaction efficiency compared to traditional thermal approaches.
Its chlorine substituent may enhance metabolic stability, while the propan-2-ylidene group offers a site for further functionalization .
Properties
IUPAC Name |
5-chloro-3-propan-2-ylidene-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6(2)10-8-5-7(12)3-4-9(8)13-11(10)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOLNXXZQNYLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=C(C=CC(=C2)Cl)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloroindole-2,3-dione with isopropylidene malonate in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoindole derivatives, while reduction can produce dihydroindole compounds.
Scientific Research Applications
5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has shown promise in the development of pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Comparisons
Key Differences :
Electronic Effects: The chlorine in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, the nitro group (10a) is strongly electron-withdrawing, increasing electrophilicity but reducing metabolic stability .
Steric & Solubility Profiles :
- The propan-2-ylidene group in the target compound offers minimal steric hindrance, facilitating interactions in biological systems. Comparatively, the 2-fluorophenyl group (387343-46-6) adds bulk, reducing solubility and complicating synthesis .
- The chlorofuryl substituent (853356-17-9) introduces a heterocyclic ring, improving water solubility via hydrogen bonding .
Biological Activity :
- While the target compound lacks explicit data, 5-nitroindole derivatives (10a) exhibit cytotoxicity against cancer cells, attributed to nitro-reductase activation .
- Hydrazone derivatives (e.g., Bittencourt et al., 2016) show enzyme inhibitory activity due to their planar hydrazone linkage, a feature absent in the target compound .
Synthetic Accessibility :
- Microwave-assisted synthesis (used for the target compound and 10a) reduces reaction times to 1–2 hours, whereas traditional methods for 2-fluorophenyl analogs require multi-step protocols over days .
Biological Activity
5-Chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indolin-2-one family. Its unique structure, featuring a chloro substituent and a propan-2-ylidene group, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 1225386-83-3 |
| Molecular Formula | C11H10ClNO |
| Molecular Weight | 207.7 g/mol |
| Purity | 95% |
| Appearance | Powder |
The biological activity of 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can exert its effects through the following mechanisms:
- Enzyme Inhibition : It inhibits enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Receptor Modulation : The compound interacts with cellular receptors that modulate signal transduction pathways, influencing various cellular functions.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one against various cancer cell lines. The following table summarizes the findings from recent research:
| Compound | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|
| 5-Chloro-Indole Derivative | Panc-1 (Pancreatic) | 29 | |
| MCF-7 (Breast) | 33 | ||
| A549 (Epithelial) | 42 |
In a comparative study, the compound demonstrated significant antiproliferative activity with GI50 values ranging from 29 nM to 42 nM, outperforming standard chemotherapeutics like erlotinib in some cases.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various pathogens. The following table summarizes the antimicrobial efficacy:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activities of derivatives related to 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one:
- Antiproliferative Evaluation : A series of derivatives were synthesized and tested for their ability to inhibit mutant EGFR/BRAF pathways. The most potent derivative showed a GI50 value of 29 nM against pancreatic cancer cells .
- Mechanistic Studies : In vitro assays demonstrated that the compound induces apoptosis in cancer cells by increasing caspase activity and altering the expression of pro-apoptotic and anti-apoptotic proteins .
- Computational Studies : Molecular docking studies provided insights into the binding interactions between the compound and its target enzymes, supporting experimental findings on enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
